molecular formula C18H20N4OS B1214839 2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide CAS No. 152128-80-8

2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide

Cat. No.: B1214839
CAS No.: 152128-80-8
M. Wt: 340.4 g/mol
InChI Key: OMMRFGWXNJMHPY-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide typically involves multiple steps. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the propenyl groups and the hydrazinecarbothioamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the indole core, potentially altering the compound’s properties.

    Substitution: The propenyl groups can participate in substitution reactions, where other functional groups replace the propenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to biologically active molecules makes it a candidate for studying biological processes.

    Medicine: It may have potential as a therapeutic agent, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved in these interactions can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(1,2-Dihydro-2-oxo-1-(2-propenyl)-3H-indol-3-ylidene)-N,N-di-2-propenylhydrazinecarbothioamide has unique structural features that may confer distinct properties. Similar compounds include other indole derivatives and hydrazinecarbothioamide analogs. The presence of the propenyl groups and the specific arrangement of functional groups in this compound can result in different reactivity and biological activity compared to its analogs.

Properties

CAS No.

152128-80-8

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-(2-hydroxy-1-prop-2-enylindol-3-yl)imino-1,1-bis(prop-2-enyl)thiourea

InChI

InChI=1S/C18H20N4OS/c1-4-11-21(12-5-2)18(24)20-19-16-14-9-7-8-10-15(14)22(13-6-3)17(16)23/h4-10,23H,1-3,11-13H2

InChI Key

OMMRFGWXNJMHPY-UHFFFAOYSA-N

SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N(CC=C)CC=C

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N(CC=C)CC=C

Synonyms

A-IBDAT
N-allylisatin-beta-4',4'-diallylthiosemicarbazone

Origin of Product

United States

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